![molecular formula C25H26N6O2 B4506988 N-(2-methoxybenzyl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidinecarboxamide](/img/structure/B4506988.png)
N-(2-methoxybenzyl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidinecarboxamide
Descripción general
Descripción
N-(2-methoxybenzyl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C25H26N6O2 and its molecular weight is 442.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 442.21172409 g/mol and the complexity rating of the compound is 636. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Applications
A study by Suresh, Lavanya, and Rao (2016) synthesized a series of compounds related to the [1,2,4]triazolo[1,5-a]pyridine derivatives, which showed significant antimicrobial and antifungal activities against various microorganisms such as Escherichia coli, Staphylococcus aureus, and Candida albicans. The synthesized compounds exhibited good antimicrobial activity, indicating potential applications in treating microbial infections (Suresh, Lavanya, & Rao, 2016).
Anticancer Applications
Kamal et al. (2011) designed and synthesized two series of compounds based on the scaffolds of benzothiadiazinyl hydrazinecarboxamides and anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine diones, demonstrating moderate to good inhibitory activity against various cancer cell lines. These findings suggest the potential of such compounds in developing anticancer therapies (Kamal, Srikanth, Ashraf, Khan, Shaik, Kalivendi, Suri, & Saxena, 2011).
Enzyme Inhibitory Activities
Raboisson et al. (2003) discovered a new structural class of potent phosphodiesterase type 4 inhibitors, which included compounds with the pyrazolo[1,5-a]-1,3,5-triazine ring system as an adenine bioisostere. These compounds showed high isoenzyme selectivity and potent inhibitory activity, indicating their potential in treating diseases associated with phosphodiesterase type 4 (Raboisson, Schultz, Muller, Reimund, Pinna, Mathieu, Bernard, Do, DesJarlais, Justiano, Lugnier, Bourguignon, 2003).
Analgesic and Antiparkinsonian Activities
Amr, Maigali, and Abdulla (2008) synthesized a series of substituted pyridine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine, demonstrating good analgesic and antiparkinsonian activities. These compounds could provide a basis for developing new treatments for pain and Parkinson's disease (Amr, Maigali, & Abdulla, 2008).
Propiedades
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O2/c1-33-21-10-6-5-9-20(21)17-26-25(32)19-13-15-30(16-14-19)23-12-11-22-27-28-24(31(22)29-23)18-7-3-2-4-8-18/h2-12,19H,13-17H2,1H3,(H,26,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNPJIBLUUEYRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2CCN(CC2)C3=NN4C(=NN=C4C5=CC=CC=C5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


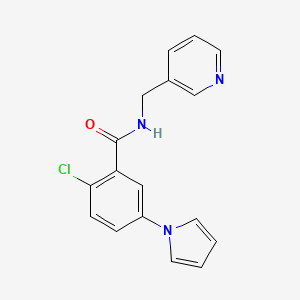
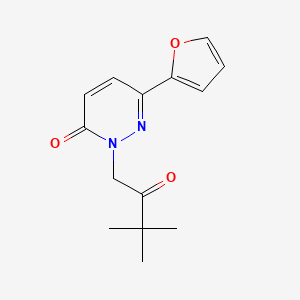

![N-[2-(4-ethylphenyl)-2-(1-piperidinyl)ethyl]-5-phenyl-3-isoxazolecarboxamide](/img/structure/B4506934.png)
![N-[2-(aminocarbonyl)phenyl]-1-(benzylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4506941.png)
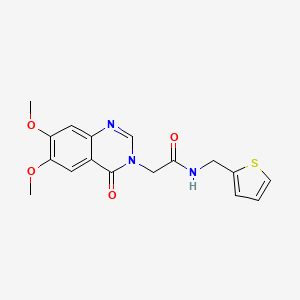
![benzyl [1-(1-adamantylcarbonyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B4506958.png)
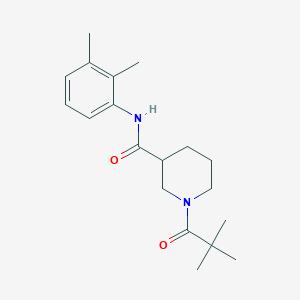
![N-[3-(5-methoxy-1H-indol-1-yl)propanoyl]glycine](/img/structure/B4506962.png)
![N-(1-isopropyl-1H-1,2,3-triazol-4-yl)-2-[5-(3-methyl-5,6,7,8-tetrahydro-4-isoquinolinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4506967.png)
![2-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one](/img/structure/B4506974.png)
![N-(3-bromophenyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4506983.png)
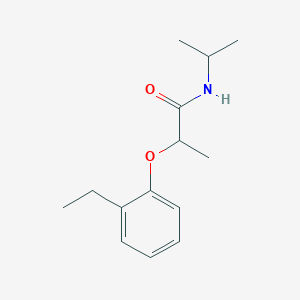
![5-(1,3-benzodioxol-5-yl)-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide](/img/structure/B4507007.png)
